Cas no 97218-06-9 (2,4-dimethoxydibenzo[b,d]furan-3-ol)

2,4-Dimethoxydibenzo[b,d]furan-3-ol is a substituted dibenzofuran derivative characterized by its methoxy-functionalized aromatic structure. This compound is of interest in synthetic organic chemistry due to its potential as a building block for more complex heterocyclic systems. The presence of hydroxyl and methoxy groups at strategic positions enhances its reactivity in electrophilic and nucleophilic substitution reactions, making it useful for derivatization studies. Its rigid dibenzofuran core contributes to stability, while the electron-donating methoxy groups influence its electronic properties, which may be leveraged in materials science or pharmaceutical intermediate synthesis. The compound’s purity and defined structure ensure reproducibility in research applications.
2,4-dimethoxydibenzo[b,d]furan-3-ol structure
97218-06-9 structure
Product name:2,4-dimethoxydibenzo[b,d]furan-3-ol
CAS No:97218-06-9
MF:C14H12O4
MW:244.242684364319
CID:1988315
PubChem ID:178939

2,4-dimethoxydibenzo[b,d]furan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2,4-dimethoxydibenzo[b,d]furan-3-ol
    • 2,4-dimethoxydibenzofuran-3-ol
    • UNII-GGW289WMG9
    • 3-hydroxy-2,4-dimethoxydibenzofuran
    • Q27106495
    • 4,6-dimethoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(13),2,4,6,9,11-hexaen-5-ol
    • C08743
    • 97218-06-9
    • Eriobofuran
    • DTXSID60242782
    • HY-N10101
    • AKOS040762841
    • 2,4-Dimethoxy-3-dibenzofuranol, 9CI
    • CHEBI:4829
    • CS-0255568
    • 3-Dibenzofuranol, 2,4-dimethoxy-
    • CHEMBL1080122
    • GGW289WMG9
    • DA-52975
    • Inchi: InChI=1S/C14H12O4/c1-16-11-7-9-8-5-3-4-6-10(8)18-13(9)14(17-2)12(11)15/h3-7,15H,1-2H3
    • InChI Key: IPAVEOUAXMIIKX-UHFFFAOYSA-N
    • SMILES: COC1=C(C(=C2C(=C1)C3=CC=CC=C3O2)OC)O

Computed Properties

  • Exact Mass: 244.074
  • Monoisotopic Mass: 244.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8A^2
  • XLogP3: 3.3

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 408.6±40.0 °C at 760 mmHg
  • Flash Point: 200.9±27.3 °C
  • Refractive Index: 1.665
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

2,4-dimethoxydibenzo[b,d]furan-3-ol Security Information

2,4-dimethoxydibenzo[b,d]furan-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN5680-5 mg
Eriobofuran
97218-06-9 98%
5mg
¥ 3,090 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5680-5 mg
Eriobofuran
97218-06-9
5mg
¥4315.00 2022-04-26
TargetMol Chemicals
TN5680-1 ml * 10 mm
Eriobofuran
97218-06-9
1 ml * 10 mm
¥ 3190 2024-07-20
TargetMol Chemicals
TN5680-5mg
Eriobofuran
97218-06-9
5mg
¥ 3090 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E96250-5 mg
2,4-dimethoxydibenzo[b,d]furan-3-ol
97218-06-9
5mg
¥4480.0 2021-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E96250-5mg
2,4-dimethoxydibenzo[b,d]furan-3-ol
97218-06-9
5mg
¥4480.0 2023-09-07
TargetMol Chemicals
TN5680-1 mL * 10 mM (in DMSO)
Eriobofuran
97218-06-9 98%
1 mL * 10 mM (in DMSO)
¥ 3190 2023-09-15

2,4-dimethoxydibenzo[b,d]furan-3-ol Related Literature

Additional information on 2,4-dimethoxydibenzo[b,d]furan-3-ol

Research Briefing on 2,4-Dimethoxydibenzo[b,d]furan-3-ol (CAS: 97218-06-9): Recent Advances and Applications

2,4-Dimethoxydibenzo[b,d]furan-3-ol (CAS: 97218-06-9) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a scaffold for drug development, particularly in the context of anti-inflammatory, anticancer, and antimicrobial agents. This briefing synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and emerging applications in biomedicine.

One of the key advancements in the study of 2,4-dimethoxydibenzo[b,d]furan-3-ol is its identification as a potent inhibitor of pro-inflammatory cytokines. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively suppresses the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators such as TNF-α and IL-6. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory drugs, particularly for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

In the realm of oncology, 2,4-dimethoxydibenzo[b,d]furan-3-ol has shown promising anticancer activity. Research conducted by a team at the National Cancer Institute revealed that this compound induces apoptosis in several cancer cell lines, including breast and lung cancer, through the activation of the intrinsic apoptotic pathway. Notably, the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, a critical feature for minimizing side effects in potential therapeutic applications. Further mechanistic studies are underway to elucidate its interactions with key molecular targets such as Bcl-2 and caspase-3.

The synthetic chemistry of 2,4-dimethoxydibenzo[b,d]furan-3-ol has also seen notable progress. A recent publication in Organic Letters detailed an efficient, scalable synthesis route involving a palladium-catalyzed cyclization followed by selective demethylation. This method offers improved yields and purity compared to traditional approaches, facilitating further pharmacological evaluation and large-scale production. Additionally, computational studies have provided insights into the compound's structure-activity relationship (SAR), enabling the design of derivatives with enhanced potency and bioavailability.

Beyond its therapeutic potential, 2,4-dimethoxydibenzo[b,d]furan-3-ol has been investigated for its antimicrobial properties. A 2024 study in the European Journal of Medicinal Chemistry reported its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial cell membranes and inhibit biofilm formation positions it as a candidate for addressing the growing challenge of antibiotic resistance.

In conclusion, 2,4-dimethoxydibenzo[b,d]furan-3-ol (CAS: 97218-06-9) represents a versatile scaffold with broad applications in drug discovery and development. Its anti-inflammatory, anticancer, and antimicrobial activities, coupled with advances in synthetic methodologies, underscore its potential as a cornerstone for future therapeutics. Ongoing research aims to optimize its pharmacokinetic properties and explore its efficacy in preclinical models, paving the way for clinical translation.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.